6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring The compound also features a chloro substituent at the 6-position, a hydroxyphenyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-hydroxyphenyl is coupled with a 6-chloroquinoline-4-carboxylic acid derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally benign reagents and solvents can contribute to sustainable manufacturing practices.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The chloro and carboxylic acid groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid: Similar structure but with the hydroxy group at the 2-position.
6-Chloro-2-methyl-4-phenylquinoline-3-carboxylic acid: Features a methyl and phenyl group instead of the hydroxyphenyl group.
Uniqueness
6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxy group at the 3-position allows for unique interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXAJKEJJLIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395980 |
Source
|
Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-33-1 |
Source
|
Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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